molecular formula C18H17Cl2NO B1359620 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-84-8

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1359620
CAS No.: 898770-84-8
M. Wt: 334.2 g/mol
InChI Key: KXBJLBBZMNBYGI-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H15Cl2NO It is characterized by the presence of two chlorine atoms and a pyrrolidinomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical properties and reactivity.

    3,5-Dichloro-4’-pyrrolidinomethyl benzophenone: Similar structure but with a different substitution pattern, leading to variations in activity and applications.

Uniqueness

3,5-Dichloro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both chlorine atoms and the pyrrolidinomethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (also known as BP-3 or its derivatives) is a compound of interest in the fields of medicinal chemistry and toxicology due to its various biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 898770-84-8
  • Molecular Formula : C16H16Cl2N
  • Molecular Weight : 303.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Receptor Binding : This compound has been shown to bind to multiple receptors, influencing pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, such as tryptophan dioxygenase, which affects the catabolism of tryptophan and alters serotonin levels in the body.
  • Signal Transduction Modulation : The compound modulates key signaling pathways, including those involving nuclear factor kappa B (NF-κB), which is crucial for immune response regulation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) cells. The compound induces apoptosis and cell cycle arrest, primarily through the modulation of p53 pathways and related gene expressions .

Antioxidant Effects

This compound has been noted for its antioxidant properties, which help mitigate oxidative stress in cells. By reducing reactive oxygen species (ROS) levels, it protects cells from damage and may contribute to its anticancer effects .

Photostability and UV Protection

As a benzophenone derivative, it also functions as a UV filter in cosmetic formulations. Studies on its photostability reveal that it effectively absorbs UV radiation while undergoing minimal degradation under UV exposure. This property is crucial for maintaining efficacy in sunscreen applications .

Case Studies

  • MCF-7 Cell Line Study :
    • A study investigated the effects of this compound on MCF-7 cells. The results indicated significant alterations in gene expression related to cell cycle regulation and apoptosis induction when exposed to this compound at varying concentrations .
  • Metabolomic Analysis :
    • A comprehensive metabolomic analysis showed that exposure to this compound altered metabolites associated with cell proliferation and oxidative stress pathways. The study highlighted the potential role of this compound in influencing metabolic processes critical for cancer progression .

Data Tables

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis
AntioxidantReduces oxidative stress
UV ProtectionAbsorbs UV radiation
Modulation of NF-kBInfluences immune response

Properties

IUPAC Name

(3,5-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJLBBZMNBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643221
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-84-8
Record name (3,5-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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